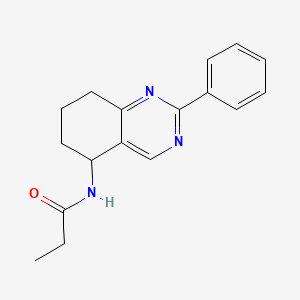![molecular formula C18H30N2O3 B6057834 2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6057834.png)
2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-4-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-4-methoxyphenol, also known as BHAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BHAP is a selective antagonist of the dopamine D2 receptor and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-4-methoxyphenol acts as a competitive antagonist of the dopamine D2 receptor, blocking the binding of dopamine to the receptor and preventing its downstream signaling. This leads to a decrease in dopamine-mediated effects, which can have a variety of physiological and behavioral consequences.
Biochemical and Physiological Effects:
2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-4-methoxyphenol has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the striatum, which is involved in reward and addiction. 2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-4-methoxyphenol has also been shown to decrease the locomotor activity of rats, which is thought to be mediated by the dopamine D2 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-4-methoxyphenol has several advantages as a research tool. It is a selective antagonist of the dopamine D2 receptor, which allows for specific investigation of the role of this receptor in various physiological and pathological processes. However, 2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-4-methoxyphenol also has some limitations. It has a relatively short half-life in vivo, which can make it difficult to use in long-term studies. Additionally, its selectivity for the dopamine D2 receptor may limit its usefulness in studying other neurotransmitter systems.
Orientations Futures
There are several future directions for research on 2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-4-methoxyphenol. One area of interest is investigating its potential therapeutic applications, particularly in the treatment of addiction and schizophrenia. Another area of interest is studying its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-4-methoxyphenol, as well as its limitations as a research tool.
Conclusion:
In conclusion, 2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-4-methoxyphenol, or 2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-4-methoxyphenol, is a chemical compound that has been extensively studied for its potential applications in scientific research. 2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-4-methoxyphenol is a selective antagonist of the dopamine D2 receptor and has been shown to have a variety of biochemical and physiological effects. While 2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-4-methoxyphenol has some limitations as a research tool, it has several advantages and holds promise for future research in a variety of areas.
Méthodes De Synthèse
2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-4-methoxyphenol can be synthesized using a multi-step process that involves the reaction of 2-methoxyphenol with 2-bromoethyl isobutyrate, followed by amination with piperazine and subsequent alkylation with 3-chloro-1,2-propanediol. The final step involves demethylation with boron tribromide to yield 2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-4-methoxyphenol.
Applications De Recherche Scientifique
2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-4-methoxyphenol has been widely studied for its potential applications in scientific research. It has been shown to be a selective antagonist of the dopamine D2 receptor, which is involved in a variety of physiological and pathological processes, including reward, addiction, and schizophrenia. 2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-4-methoxyphenol has been used to study the role of the dopamine D2 receptor in these processes, as well as to investigate potential therapeutic targets for these conditions.
Propriétés
IUPAC Name |
2-[[3-(2-hydroxyethyl)-4-(2-methylpropyl)piperazin-1-yl]methyl]-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3/c1-14(2)11-20-8-7-19(13-16(20)6-9-21)12-15-10-17(23-3)4-5-18(15)22/h4-5,10,14,16,21-22H,6-9,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKXTAYLMIHLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1CCO)CC2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(2-Hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-4-methoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4,4,4-trifluorobutanamide](/img/structure/B6057752.png)

![7-(diphenylmethyl)-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B6057770.png)
![1-(2-butynoyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6057773.png)

![4-ethyl-N,N-dimethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B6057788.png)
![{1-[1-(4-chlorobenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}(phenyl)methanol](/img/structure/B6057795.png)
![4,4,4-trifluoro-1-(2-furyl)-2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1,3-butanedione](/img/structure/B6057801.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6057804.png)

![N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B6057826.png)
![2-[(dibutylamino)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6057837.png)

![6-ethyl-1,3-dimethyl-8-(2-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6057851.png)